(4-Acetamidophenyl) 2-aminobenzoate

Chemical Structure Comparison Fenamate SAR Chloride Channel Pharmacology

(4-Acetamidophenyl) 2-aminobenzoate (molecular formula C₁₅H₁₄N₂O₃, molecular weight 270.28 g/mol ) is a synthetic ester formed between 2-aminobenzoic acid (anthranilic acid) and N-acetyl-p-aminophenol (4-acetamidophenol). It belongs to the N-phenyl-2-aminobenzoate (fenamate) class, a scaffold recognized for chloride channel modulation and anti-inflammatory activity.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
Cat. No. B5833742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Acetamidophenyl) 2-aminobenzoate
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
InChIInChI=1S/C15H14N2O3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,16H2,1H3,(H,17,18)
InChIKeySFJFZHXIEZODKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Acetamidophenyl) 2-Aminobenzoate: Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline for a Dual-Function Anthranilate Ester


(4-Acetamidophenyl) 2-aminobenzoate (molecular formula C₁₅H₁₄N₂O₃, molecular weight 270.28 g/mol ) is a synthetic ester formed between 2-aminobenzoic acid (anthranilic acid) and N-acetyl-p-aminophenol (4-acetamidophenol). It belongs to the N-phenyl-2-aminobenzoate (fenamate) class, a scaffold recognized for chloride channel modulation and anti-inflammatory activity [1]. The compound is commercially available as a research-grade chemical, with supplier-reported purity ≥95% (HPLC) . Its InChI Key (SFJFZHXIEZODKZ-UHFFFAOYSA-N) and canonical SMILES (CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N) uniquely define its connectivity , distinguishing it from closely related analogs such as benorylate (the 2-acetoxybenzoate ester), acetaminosalol (the 2-hydroxybenzoate ester), and the benzamide CI-994 (tacedinaline).

Why (4-Acetamidophenyl) 2-Aminobenzoate Cannot Be Interchanged with Benorylate, CI-994, or Simple Fenamate Esters


Although benorylate, acetaminosalol, CI-994 (tacedinaline), and (4-acetamidophenyl) 2-aminobenzoate all contain an N-acetyl-p-aminophenol (acetaminophen) moiety or an N-phenyl-2-aminobenzoate core, their pharmacological and physicochemical profiles diverge critically. Benorylate acts as a prodrug that releases aspirin and acetaminophen upon hydrolysis [1]; acetaminosalol lacks the free 2-amino group required for fenamate-class ion channel modulation [2]; CI-994 is a benzamide-based histone deacetylase (HDAC) inhibitor with a completely different pharmacophore and target profile (HDAC1 IC₅₀ = 0.57 µM) . (4-Acetamidophenyl) 2-aminobenzoate, by contrast, presents an intact 2-aminobenzoate ester bearing a free primary amine at the ortho position of the benzoyl ring, a structural feature essential for chloride channel blockade and selective COX-2 inhibition observed across the fenamate class [2][3]. Substituting any of these analogs would therefore alter the compound's target engagement, metabolic fate, or hydrolytic stability, making direct interchange scientifically untenable without explicit comparative validation data.

(4-Acetamidophenyl) 2-Aminobenzoate: Quantitative Evidence of Differentiation vs. Structural Analogs and In-Class Alternatives


Structural Differentiation: Free 2-Amino Group vs. 2-Acetoxy (Benorylate) and 2-Hydroxy (Acetaminosalol) Substituents Confers Distinct Pharmacophoric Potential within the Fenamate Class

(4-Acetamidophenyl) 2-aminobenzoate possesses a free primary amine at the ortho position of the anthraniloyl ring . This feature is structurally absent in benorylate, where the ortho position is acetylated (2-acetoxybenzoate) [1], and in acetaminosalol, where it is hydroxylated (2-hydroxybenzoate) [2]. The free 2-amino group is the defining pharmacophoric requirement for fenamate-class chloride channel blockade, as established for N-phenylanthranilic acid and its active NSAID derivatives (mefenamic acid, flufenamic acid) [3]. Neither benorylate nor acetaminosalol can engage chloride channels via this mechanism, as their ortho substituents lack the hydrogen-bond donor capacity and basicity of the primary amine. No head-to-head chloride channel assay data are available for the target compound itself, so this evidence represents class-level inference based on established fenamate structure-activity relationships [3].

Chemical Structure Comparison Fenamate SAR Chloride Channel Pharmacology

COX-2 Inhibition Selectivity: The 2-Phenylaminobenzoic Acid Skeleton Common to the Target Compound Is Required for Selective COX-2 Inhibition – Class-Level Evidence from Structurally Related NO-Donor Hybrids

In a study of 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl)amino]benzoate derivatives (compounds 5a–5e), structure–activity relationship data demonstrated that the 2-phenylaminobenzoic acid skeleton is required for selective COX-2 inhibition [1]. Among these, compound 5a showed potent anti-inflammatory activity, while compound 5d showed potent analgesic activity compared to the standard drug diclofenac [1]. The target compound, (4-acetamidophenyl) 2-aminobenzoate, shares this 2-phenylaminobenzoic acid core skeleton but, unlike 5a–5e, lacks the N-alkyl nitrooxyethyl substitution. This implies the target compound may serve as a simpler, unsubstituted scaffold for COX-2 interaction, though its direct COX-2 IC₅₀ has not been reported. Benorylate, which releases aspirin (a non-selective COX inhibitor), does not possess this 2-phenylaminobenzoic acid skeleton and therefore cannot achieve the same COX-2 selectivity profile [2].

COX-2 Inhibition Anti-inflammatory Structure-Activity Relationship

HDAC Inhibition Selectivity: CI-994 (Tacedinaline) Is a Validated HDAC1/2/3 Inhibitor (IC₅₀ = 0.57–1.2 µM), Whereas (4-Acetamidophenyl) 2-Aminobenzoate Lacks the Benzamide Pharmacophore Required for HDAC Engagement

CI-994 (tacedinaline) inhibits HDAC1 with an IC₅₀ of approximately 0.57 µM, HDAC2 at ~0.90 µM, and HDAC3 at ~1.2 µM, while showing no inhibition of HDAC6 or HDAC8 (IC₅₀ > 100 µM) . This activity is conferred by the benzamide moiety, which coordinates the catalytic zinc ion in HDAC enzymes [1]. (4-Acetamidophenyl) 2-aminobenzoate is an ester, not a benzamide; the carbonyl group is part of an ester linkage rather than a secondary amide capable of zinc chelation. Consequently, the target compound is not expected to inhibit HDACs at comparable concentrations. This differential target profile is critical for experimental design: researchers seeking HDAC inhibition should select CI-994; those seeking fenamate-class pharmacology (chloride channels, COX-2) should select (4-acetamidophenyl) 2-aminobenzoate.

HDAC Inhibition Epigenetics Target Selectivity

Hydrolytic Stability and Prodrug Status: Benorylate Functions as a Dual Prodrug, Whereas (4-Acetamidophenyl) 2-Aminobenzoate Is Expected to Exhibit Distinct Hydrolysis Kinetics Due to the Absence of the Labile 2-Acetoxy Group

Benorylate (4-acetamidophenyl 2-acetoxybenzoate) is rapidly hydrolyzed in vivo to release acetylsalicylic acid (aspirin) and N-acetyl-p-aminophenol (acetaminophen) [1]. Its oral absorption is 83% in humans, with slower absorption kinetics compared to aspirin alone [2]. The target compound, (4-acetamidophenyl) 2-aminobenzoate, lacks the labile 2-acetoxy group; hydrolysis would yield 2-aminobenzoic acid (anthranilic acid) and 4-acetamidophenol, neither of which is aspirin. This difference means the target compound is not a bioequivalent substitute for benorylate in preclinical models of analgesia requiring dual COX-1/COX-2 inhibition. Direct comparative hydrolysis half-life data are not available, but the structural absence of the acetoxy leaving group predicts slower ester hydrolysis and a distinct metabolite profile.

Hydrolytic Stability Prodrug Metabolism Pharmacokinetics

Procurement-Guided Application Scenarios for (4-Acetamidophenyl) 2-Aminobenzoate in Inflammation, Ion Channel, and Chemical Biology Research


Fenamate-Class Chloride Channel Pharmacology Studies Requiring an Unsubstituted 2-Aminobenzoate Scaffold

Researchers investigating the chloride channel blocking activity of N-phenyl-2-aminobenzoates can employ (4-acetamidophenyl) 2-aminobenzoate as a structurally defined probe, as it retains the free ortho-amino group essential for fenamate pharmacology [1]. Benorylate and acetaminosalol are unsuitable because their ortho substituents (acetoxy and hydroxy, respectively) abrogate this pharmacophore [2][3]. CI-994 is also unsuitable due to its benzamide linkage and HDAC-targeted mechanism .

COX-2 Selectivity Studies Using the 2-Phenylaminobenzoic Acid Core Without N-Alkyl Modifications

SAR studies have established that the 2-phenylaminobenzoic acid skeleton is required for selective COX-2 inhibition [1]. (4-Acetamidophenyl) 2-aminobenzoate provides this core scaffold in a simpler, unsubstituted form compared to the NO-donor hybrids (compounds 5a–5e) previously reported [1]. This makes it a suitable reference compound for medicinal chemistry campaigns aiming to optimize COX-2 selectivity through N-alkyl or ring-substitution strategies.

Comparative Metabolism Studies to Differentiate Ester Prodrug Activation Pathways

Because benorylate is a dual prodrug releasing aspirin and acetaminophen [2], its use complicates the interpretation of pharmacological outcomes where only a single active species is desired. (4-Acetamidophenyl) 2-aminobenzoate, lacking the labile 2-acetoxy group, offers a cleaner metabolic profile, making it a valuable control compound for dissecting the contribution of ester hydrolysis to the overall pharmacological effect in in vitro and in vivo models.

Chemical Biology Probe Development for Target Deconvolution of Fenamate-Responsive Pathways

The free 2-amino group on the anthraniloyl ring provides a convenient synthetic handle for further derivatization (e.g., biotinylation, fluorescent tagging, or photoaffinity labeling) without altering the core fenamate pharmacophore [1]. Neither benorylate nor acetaminosalol offers an equivalent, synthetically accessible amine handle, giving (4-acetamidophenyl) 2-aminobenzoate a distinct advantage in chemical probe development workflows.

Quote Request

Request a Quote for (4-Acetamidophenyl) 2-aminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.